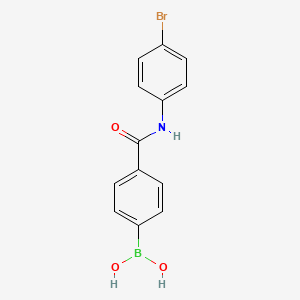

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTLHSKBTDKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657059 | |

| Record name | {4-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874287-99-7 | |

| Record name | {4-[(4-Bromophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. This bifunctional molecule, possessing both a boronic acid moiety and a brominated aromatic ring, is a valuable building block for researchers in medicinal chemistry and materials science. Its structure allows for sequential or orthogonal functionalization, making it an attractive intermediate for the synthesis of complex molecular architectures. This document details a plausible and efficient synthetic route, outlines key characterization methodologies, and discusses the compound's significance in the context of drug discovery and development.

Introduction: The Strategic Importance of Bifunctional Boronic Acids

Boronic acids have emerged as indispensable tools in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and broad functional group tolerance have cemented their status as premier building blocks in pharmaceutical and materials science research.[2] The compound, this compound (CAS No. 874287-99-7), represents a strategically designed bifunctional molecule.[3]

The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4] Concurrently, the bromo-substituted phenyl ring provides a secondary reactive site for a variety of transformations, including additional cross-coupling reactions.[5] This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold, a highly desirable feature in the synthesis of complex target molecules.[6]

This guide will provide a detailed examination of the synthesis of this valuable compound, focusing on a practical and efficient amidation strategy. Furthermore, we will delve into the essential analytical techniques required for its unambiguous characterization and discuss its potential applications, particularly as an intermediate in the development of novel therapeutics.[7]

Synthesis Methodology: A Catalyst-Free Approach

The synthesis of this compound is predicated on the formation of a stable amide bond between 4-carboxyphenylboronic acid and 4-bromoaniline. While traditional amide bond formation often relies on coupling agents, recent advancements have demonstrated the feasibility of direct amidation under catalyst-free conditions, leveraging the inherent reactivity of the boronic acid moiety.

Proposed Synthetic Scheme

The overall synthetic transformation is depicted below:

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C13H11BBrNO3 | CID 44119160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

Introduction

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a specialized organic compound that holds significant promise for researchers in medicinal chemistry and materials science. Its unique structure, incorporating a bromophenyl group, an amide linkage, and a boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[1][2] Furthermore, the boronic acid functional group can engage in reversible covalent interactions with diols, a property that is increasingly exploited in the design of sensors and drug delivery systems.[2] The presence of the bromophenyl group offers a handle for further functionalization, while the amide linkage provides structural rigidity and specific hydrogen bonding capabilities.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights for its application in research and development. We will delve into its synthesis, key physicochemical parameters, detailed analytical characterization protocols, and a discussion of its stability and potential biological significance.

Molecular Structure and Identification

-

IUPAC Name: [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid[1]

-

CAS Number: 874287-99-7[1]

-

Molecular Formula: C₁₃H₁₁BBrNO₃[1]

-

Molecular Weight: 319.95 g/mol [1]

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process involving an amide coupling reaction followed by a borylation step.

Proposed Synthetic Pathway

References

A Researcher's Guide to the Structural Elucidation of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid: Synthesis, Crystallization, and X-ray Analysis

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to elucidate the single-crystal X-ray structure of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. Despite its potential significance as a privileged structural motif in medicinal chemistry, a public crystal structure for this compound has not been reported. This document outlines a reliable synthetic pathway, detailed protocols for obtaining high-quality single crystals, and a step-by-step workflow for its complete crystallographic analysis. Furthermore, it offers an expert perspective on the anticipated intermolecular interactions and supramolecular architecture, providing a predictive lens through which to interpret the forthcoming empirical data.

Introduction: The Significance of Structural Insight

This compound is an intriguing molecule that marries three key functional moieties: a boronic acid, an N-aryl amide, and a bromophenyl ring. The N-aryl benzamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals due to its conformational rigidity and hydrogen bonding capabilities.[1] Boronic acids are renowned for their ability to form reversible covalent bonds with diols, a property leveraged in sensors and enzyme inhibitors.[2] Since the FDA approval of the boronic acid-containing drug Bortezomib for treating multiple myeloma, interest in these compounds has surged.[3][4] The bromine substituent, far from being a passive spectator, can actively participate in halogen bonding and influence crystal packing.[5][6]

Elucidating the precise three-dimensional arrangement of atoms in the crystal lattice of this molecule is paramount. This structural data will reveal crucial information about its hydrogen bonding networks, molecular conformation, and packing efficiency. For drug development professionals, such insights are invaluable for understanding structure-activity relationships (SAR), predicting binding modes with biological targets, and informing the design of next-generation therapeutics.[7] This guide, therefore, serves as a proactive manual for the structural determination of this novel compound.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through a standard amide coupling reaction between 4-carboxyphenylboronic acid and 4-bromoaniline. The use of a suitable coupling reagent is essential to activate the carboxylic acid for nucleophilic attack by the aniline.

Proposed Synthetic Protocol

This protocol is based on well-established amide bond formation methodologies.[8][9]

Materials:

-

4-Carboxyphenylboronic acid

-

4-Bromoaniline

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Add 4-bromoaniline (1.1 eq) to the solution and stir until all solids are dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling reagent (DCC or EDC, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Proposed Synthetic Workflow for the Target Compound."

Crystallization Strategy

Obtaining single crystals of sufficient size and quality is often the most challenging step in structure determination.[10][11] A systematic screening of crystallization conditions is highly recommended.

Recommended Crystallization Techniques

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.[12]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.[12]

-

Thermal Control (Slow Cooling): Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4 °C. The gradual decrease in solubility can induce crystallization.[13]

Solvent Screening

A range of solvents with varying polarities should be screened. It is advisable to start with solvents in which the compound has moderate solubility.

| Solvent Class | Examples |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ketones | Acetone, Methyl ethyl ketone |

| Esters | Ethyl acetate |

| Ethers | Tetrahydrofuran (THF), Dioxane |

| Aromatic | Toluene |

| Chlorinated | Dichloromethane (DCM) |

| Polar Aprotic | Acetonitrile, DMF |

Binary solvent mixtures can also be highly effective. For instance, dissolving the compound in a small amount of a good solvent (like DMF or methanol) and then adding a miscible anti-solvent (like water or hexane) dropwise until turbidity is observed, followed by gentle warming to redissolve and slow cooling, is a common and effective technique.[14]

Single-Crystal X-ray Crystallography Workflow

Once suitable crystals are obtained, the following workflow should be followed for data collection and structure elucidation.[15][16]

Step-by-Step Protocol

-

Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber.[17]

-

Data Collection:

-

Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

-

Perform an initial screening to assess crystal quality and determine the unit cell parameters.[15]

-

Based on the unit cell and Bravais lattice, devise a data collection strategy to ensure high completeness and redundancy.[18]

-

Collect a full sphere of diffraction data.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities of the reflections.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Merge the data and determine the space group.[19]

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[20]

-

Refine the model against the experimental data using full-matrix least-squares refinement. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[21][22]

-

Locate and add hydrogen atoms to the model, typically from the difference Fourier map or by placing them in calculated positions.

-

Refine the final model until convergence is reached, as indicated by stable R-factors and a flat difference Fourier map.

-

dot digraph "Crystallography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General Workflow for Single-Crystal X-ray Structure Determination."

Predictive Structural Analysis

Based on the known supramolecular chemistry of related compounds, we can anticipate several key structural features in the crystal lattice of this compound.

Expected Intermolecular Interactions

-

Boronic Acid Homodimers: Arylboronic acids frequently form robust, self-complementary hydrogen-bonded dimers via O-H···O interactions. This is a highly probable supramolecular synthon.[23][24]

-

Amide-Amide Hydrogen Bonds: The N-H and C=O groups of the amide functionality can form strong N-H···O hydrogen bonds, leading to the formation of chains or tapes.

-

Amide-Boronic Acid Interactions: There is a possibility of hydrogen bonding between the amide N-H or C=O and the boronic acid hydroxyl groups, creating more complex, heteromeric synthons.

-

Halogen Bonding: The bromine atom on the phenyl ring can act as a Lewis acidic halogen bond donor, potentially interacting with the oxygen atoms of the amide or boronic acid groups (C-Br···O).[5]

-

π-π Stacking: The two aromatic rings provide ample opportunity for π-π stacking interactions, which will play a significant role in the overall crystal packing.[25]

dot digraph "Predicted_Interactions" { graph [nodesep=0.5, ranksep=0.8]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368", dir=both, arrowtail=none, arrowhead=none];

} caption: "Predicted Key Intermolecular Interactions."

Conclusion and Outlook

The structural elucidation of this compound represents a valuable contribution to both fundamental crystal engineering and applied medicinal chemistry. The protocols and predictive insights provided in this guide are designed to empower researchers to successfully undertake this challenge. The resulting crystal structure will not only provide a definitive answer to the molecule's solid-state conformation and packing but will also serve as a crucial empirical foundation for future drug design and development efforts targeting a range of enzymes and receptors.[1][7][26] The interplay of the strong hydrogen-bonding motifs from the boronic acid and amide groups, combined with the more subtle influences of halogen bonding and π-stacking, promises a rich and complex supramolecular architecture waiting to be revealed.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. sssc.usask.ca [sssc.usask.ca]

- 17. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 18. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 19. selectscience.net [selectscience.net]

- 20. hkl-xray.com [hkl-xray.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Introduction [pd.chem.ucl.ac.uk]

- 23. Crystal engineering gone awry and the emergence of the boronic acid–carboxylate synthon - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental data for this specific molecule is not publicly available, this guide offers a robust framework for its characterization, grounded in data from structurally analogous compounds and fundamental scientific principles.

Molecular Structure and Properties

This compound is a bifunctional molecule incorporating a bromophenyl amide and a phenylboronic acid moiety. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of targeted therapeutics and sensors.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁BBrNO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 319.95 g/mol | --INVALID-LINK--[1] |

| CAS Number | 874287-99-7 | --INVALID-LINK--[1] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; B[label="B", fillcolor="#FBBC05"]; O1 [label="O", fillcolor="#EA4335"]; H_O1 [label="H"]; O2 [label="O", fillcolor="#EA4335"]; H_O2 [label="H"];

C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C", fillcolor="#4285F4"]; O3 [label="O", fillcolor="#EA4335"]; N [label="N", fillcolor="#34A853"]; H_N [label="H"];

C14 [label="C"]; C15 [label="C"]; C16 [label="C"]; C17 [label="C"]; C18 [label="C"]; C19 [label="C"]; Br [label="Br", fillcolor="#A52A2A"];

// Phenylboronic acid part C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; B -- O1; O1 -- H_O1; B -- O2; O2 -- H_O2; C4 -- C7;

// Linker and Amide C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; C13 -- O3; C13 -- N; N -- H_N; N -- C14;

// Bromophenyl part C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C18; C18 -- C19; C19 -- C14; C17 -- Br;

// Add implicit hydrogens for clarity H2[label="H"]; C2 -- H2; H3[label="H"]; C3 -- H3; H5[label="H"]; C5 -- H5; H6[label="H"]; C6 -- H6;

H8 [label="H"]; C8 -- H8; H9 [label="H"]; C9 -- H9; H11 [label="H"]; C11 -- H11; H12 [label="H"]; C12 -- H12;

H15 [label="H"]; C15 -- H15; H16 [label="H"]; C16 -- H16; H18 [label="H"]; C18 -- H18; H19 [label="H"]; C19 -- H19; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.[2][3][4] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electronic effects of the substituents (boronic acid, amide, and bromine).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| B(OH)₂ | 2.0 - 3.0 | Singlet (broad) | 2H |

| Aromatic (phenylboronic acid) | 7.8 - 8.0 | Multiplet | 4H |

| Aromatic (bromophenyl) | 7.5 - 7.7 | Multiplet | 4H |

| N-H (amide) | 10.0 - 10.5 | Singlet | 1H |

Causality behind Predictions:

-

Aromatic Protons: The protons on the phenylboronic acid ring are expected to be deshielded due to the electron-withdrawing nature of the boronic acid and amide groups, thus appearing at a lower field (higher ppm). The protons on the bromophenyl ring will also be in the aromatic region, with their exact shifts influenced by the bromine atom and the amide linkage.

-

Amide Proton: The N-H proton of the amide is typically found at a high chemical shift due to resonance and hydrogen bonding, making it easily identifiable.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group often appear as a broad singlet and can exchange with D₂O, leading to the disappearance of their signal, a key diagnostic feature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 170 |

| Aromatic (C-B) | 130 - 135 |

| Aromatic (C-Br) | 115 - 120 |

| Aromatic (other) | 120 - 140 |

Causality behind Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and will appear at a characteristic downfield shift.

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of 120-140 ppm. The carbon attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the other aromatic carbons due to the heavy atom effect.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR experiment would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be soluble in polar aprotic solvents). The choice of solvent is critical to avoid overlapping signals with the analyte.[5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the B(OH)₂ and N-H signals will confirm their assignment.

-

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the solubility and amount of sample, a longer acquisition time may be necessary to obtain a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the quaternary carbons and confirming the connectivity of the different fragments of the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (boronic acid) | Stretching (broad) | 3200 - 3600 |

| N-H (amide) | Stretching | 3100 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (amide) | Stretching | 1650 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| B-O (boronic acid) | Stretching | 1310 - 1380 |

| C-N (amide) | Stretching | 1200 - 1300 |

| C-Br | Stretching | 500 - 600 |

Causality behind Predictions:

-

O-H and N-H Stretching: The broad O-H band from the boronic acid is due to hydrogen bonding. The N-H stretch of the amide will also be present in this region.

-

C=O Stretching: The strong absorption band for the amide carbonyl is a key diagnostic feature.

-

B-O Stretching: The presence of the boronic acid group will be confirmed by a strong B-O stretching vibration.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions (the "fingerprint region") that is unique to the molecule.[8]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or the KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.[9][10]

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 319 and 321). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through cleavage of the weaker bonds, such as the amide C-N bond and the C-B bond.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a strong signal for the protonated molecule [M+H]⁺. Electron ionization (EI) could also be used to induce more fragmentation and provide more structural information.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Data Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and its isotopic pattern. The major fragment ions should be identified and used to piece together the structure of the molecule, confirming the connectivity of the different parts.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining predicted data with the fundamental principles of NMR, IR, and MS, researchers can confidently approach the characterization of this and structurally similar molecules. The detailed experimental protocols offer a framework for obtaining high-quality, self-validating data, which is essential for the rigorous demands of scientific research and drug development.

References

- 1. Fragmentation rules mass spectroscopy | PPTX [slideshare.net]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. longdom.org [longdom.org]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 6. Infrared (IR) spectroscopy | Resource | RSC Education [edu.rsc.org]

- 7. compoundchem.com [compoundchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid (CAS 874287-99-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer expert insights into the causality behind experimental choices and to provide a framework for its effective utilization in research and development.

Introduction: The Strategic Value of Bifunctional Boronic Acids in Synthesis

Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance make them ideal building blocks for the construction of complex molecular architectures.[3][4] this compound (CAS 874287-99-7) is a particularly noteworthy example of a bifunctional reagent. It incorporates two key reactive moieties: a boronic acid group, primed for carbon-carbon bond formation, and an aryl bromide, which can also participate in various cross-coupling reactions. This dual reactivity opens up avenues for sequential and selective chemical transformations, making it a valuable asset in the synthesis of novel pharmaceutical compounds and other advanced materials.[5]

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 874287-99-7 | [6] |

| Molecular Formula | C₁₃H₁₁BBrNO₃ | [6] |

| Molecular Weight | 319.95 g/mol | [6] |

| IUPAC Name | [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid | [6] |

| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O | [6] |

| Physical Description | White to off-white powder or crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | General knowledge |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound involves a critical amide bond formation step. A general and reliable method to achieve this is through the coupling of 4-carboxyphenylboronic acid with 4-bromoaniline. This reaction can be facilitated by various coupling agents, or through boric acid-catalyzed amidation which represents a greener approach.[7]

Conceptual Workflow for Synthesis

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol: Amide Coupling

The following protocol is a representative example for the synthesis of this compound. Note: This is a generalized procedure and may require optimization.

Materials:

-

4-Carboxyphenylboronic acid

-

4-Bromoaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1.0 equivalent) in anhydrous DMF.

-

Activation: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 4-bromoaniline (1.0 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons ortho to the boronic acid group would likely appear as a doublet, as would the protons ortho to the amide linkage. The protons on the bromophenyl ring would also exhibit characteristic splitting patterns. The amide N-H proton would appear as a broad singlet, and the B(OH)₂ protons as a broad singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum would show signals for all 13 carbon atoms. The carbonyl carbon of the amide would be observed in the range of 165-170 ppm. The carbon atom attached to the boron atom would also have a characteristic chemical shift.

-

FT-IR: The infrared spectrum would be characterized by a strong C=O stretching vibration for the amide at around 1650 cm⁻¹. An N-H stretching band would be observed around 3300 cm⁻¹. The O-H stretching of the boronic acid would appear as a broad band in the region of 3200-3500 cm⁻¹. Bands corresponding to C-Br stretching and B-O stretching would also be present.[4]

-

Mass Spectrometry: The mass spectrum (e.g., ESI-MS) would show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound, taking into account the isotopic pattern of bromine.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery and materials science is as a building block in Suzuki-Miyaura cross-coupling reactions.[1][10] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The presence of the bromo substituent on the other phenyl ring allows for a subsequent, selective cross-coupling reaction, enabling the synthesis of complex, unsymmetrical biaryl and polyaryl systems.

Mechanism of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura reaction using this compound. Note: This is a generalized procedure and requires optimization for specific substrates.

Materials:

-

This compound (1.0 equivalent)

-

Aryl halide or triflate (e.g., iodobenzene, 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Add the solvent system to the flask.

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for organic synthesis. Its bifunctional nature allows for the strategic and sequential introduction of different aryl groups, providing a powerful tool for the construction of complex molecules with potential applications in drug discovery, medicinal chemistry, and materials science. The reliable synthetic routes to this compound, coupled with its utility in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, ensure its continued importance in the field of chemical synthesis. Future research will likely focus on expanding the scope of its applications in the development of novel therapeutics and functional materials.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. uwindsor.ca [uwindsor.ca]

- 6. This compound | C13H11BBrNO3 | CID 44119160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromophenylboronic acid(5467-74-3) 1H NMR [m.chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

The Definitive Guide to the Mechanism of Action of Boronic Acid-Based Enzyme Inhibitors

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Boronic acid-based compounds have emerged as a versatile and powerful class of enzyme inhibitors, with several successful drugs on the market and many more in development. Their unique ability to form reversible covalent bonds with active site nucleophiles, particularly serine and threonine residues, underpins their potent inhibitory activity. This in-depth technical guide provides a comprehensive exploration of the mechanism of action of boronic acid-based enzyme inhibitors. We will delve into the fundamental principles of their interaction with enzyme active sites, their role as transition state analogs, and the diverse range of enzymes they target. Furthermore, this guide offers detailed, field-proven experimental protocols for characterizing these inhibitors, including enzyme kinetics, X-ray crystallography, and NMR spectroscopy, to empower researchers in their drug discovery and development endeavors.

Introduction: The Rise of Boronic Acids in Enzyme Inhibition

The journey of boronic acids from chemical curiosities to clinically impactful enzyme inhibitors has been remarkable. Their story begins with the recognition of their unique electronic properties, specifically the electron-deficient boron atom, which makes them potent Lewis acids. This inherent reactivity allows them to form stable, yet reversible, covalent adducts with nucleophilic amino acid residues found in the active sites of many enzymes.

The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, solidified the therapeutic potential of this class of compounds.[1] Bortezomib's success spurred a wave of research and development, leading to the discovery of other boronic acid-based drugs targeting a variety of enzymes implicated in a range of diseases, from cancer to infectious diseases.

This guide will provide a deep dive into the intricate mechanisms that govern the inhibitory prowess of boronic acids, offering both theoretical understanding and practical guidance for researchers in the field.

The Core Mechanism: Reversible Covalent Inhibition and Transition State Analogy

The inhibitory power of boronic acids stems from their ability to act as "warheads" that form a reversible covalent bond with a nucleophilic residue in the enzyme's active site.[2][3] This interaction is central to their mechanism of action and sets them apart from classical non-covalent inhibitors.

The Chemistry of Inhibition: Formation of a Tetrahedral Adduct

The boron atom in a boronic acid (R-B(OH)₂) is sp² hybridized and possesses an empty p-orbital, making it electrophilic. In the aqueous environment of an enzyme's active site, a nucleophilic amino acid residue, most commonly the hydroxyl group of a serine or threonine, attacks the boron atom. This nucleophilic attack leads to a change in the hybridization of the boron atom from sp² to sp³, resulting in the formation of a stable, tetrahedral boronate adduct.[4] This adduct is a covalent bond, but unlike many covalent inhibitors that form irreversible bonds, the boronate adduct is reversible.[2][3] The equilibrium between the free inhibitor and the enzyme-inhibitor adduct is a key characteristic of boronic acid inhibitors.

Mimicking the Transition State: A Key to Potency

Many enzymes function by stabilizing a high-energy transition state during the catalytic reaction. Boronic acid inhibitors are often designed to be transition state analogs, meaning their structure, particularly the tetrahedral boronate adduct, closely resembles the geometry of the natural transition state of the enzymatic reaction.[5] By mimicking this high-energy state, the inhibitor binds to the active site with much higher affinity than the substrate itself, leading to potent inhibition. For serine proteases, for instance, the tetrahedral boronate adduct mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[6]

A Diverse Array of Targets: Enzymes Inhibited by Boronic Acids

The versatility of the boronic acid warhead has enabled the development of inhibitors for a wide range of enzyme classes, highlighting their broad therapeutic potential.

Proteasome Inhibitors: A Revolution in Cancer Therapy

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis.[4] Bortezomib, the first-in-class proteasome inhibitor, targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome. The boronic acid moiety of bortezomib forms a reversible covalent bond with the N-terminal threonine residue in the active site, effectively blocking its proteolytic activity and leading to the accumulation of pro-apoptotic factors in cancer cells.[4]

Serine Protease Inhibitors: From β-Lactamases to Coagulation Factors

Serine proteases are a large family of enzymes that utilize a catalytic triad, including a key serine residue, to hydrolyze peptide bonds. Boronic acids are potent inhibitors of many serine proteases.

-

β-Lactamase Inhibitors: The emergence of bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a major global health threat. Boronic acid-based inhibitors, such as vaborbactam, have been developed to counteract this resistance. They act as transition state analogs, forming a reversible covalent adduct with the active site serine of the β-lactamase, thereby protecting the antibiotic from degradation.[7]

-

Other Serine Proteases: Boronic acids have also been explored as inhibitors of other serine proteases, including prostate-specific antigen (PSA), a biomarker and potential therapeutic target in prostate cancer, and various coagulation factors involved in thrombosis.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Targeting the Endocannabinoid System

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades the endocannabinoid anandamide.[9] Inhibition of FAAH leads to an increase in anandamide levels, which has therapeutic potential for the treatment of pain, anxiety, and other neurological disorders. Boronic acids have been identified as potent and selective inhibitors of FAAH, forming a reversible covalent complex with the catalytic serine nucleophile.[2][7][9]

Arginase Inhibitors: Modulating the Immune Response in Cancer

Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. In the tumor microenvironment, arginase activity can deplete L-arginine levels, leading to T-cell dysfunction and immune evasion. Boronic acid-based inhibitors, such as 2(S)-amino-6-boronohexanoic acid (ABH), have been developed to target arginase.[10][11] The boronic acid moiety is thought to interact with the manganese-bridging hydroxide ion in the active site, mimicking the tetrahedral transition state of arginine hydrolysis.[11]

Histone Deacetylase (HDAC) Inhibitors: Epigenetic Regulation in Cancer

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones. Aberrant HDAC activity is associated with various cancers. Boronic acid-based compounds have been designed as HDAC inhibitors.[12][13][14] The proposed mechanism involves the hydrated boronic acid interacting with the zinc ion and key amino acid residues in the active site of HDACs.[13]

Characterizing Boronic Acid-Based Inhibitors: A Practical Guide

A thorough characterization of the kinetic and structural properties of boronic acid inhibitors is essential for their development as therapeutic agents. This section provides detailed, step-by-step protocols for key experimental workflows.

Enzyme Kinetics: Determining Inhibitory Potency and Mechanism

Enzyme kinetics studies are fundamental to understanding the potency and mechanism of inhibition. For reversible covalent inhibitors like boronic acids, it is crucial to determine the inhibition constant (Kᵢ).

Protocol 1: Determination of Kᵢ for a Reversible Covalent Inhibitor

Objective: To determine the inhibition constant (Kᵢ) of a boronic acid inhibitor.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Boronic acid inhibitor

-

Assay buffer (optimized for enzyme activity and stability)

-

Microplate reader

-

96-well plates

Procedure:

-

Enzyme and Substrate Optimization:

-

Determine the optimal concentration of the enzyme that gives a linear reaction rate over a defined time period.

-

Determine the Michaelis-Menten constant (Kₘ) of the substrate by measuring the initial reaction rates at various substrate concentrations. A substrate concentration at or below the Kₘ is typically used for inhibition assays.

-

-

IC₅₀ Determination:

-

Prepare a serial dilution of the boronic acid inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme and the inhibitor dilutions. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a set period to allow the binding equilibrium to be reached. This is a critical step for reversible covalent inhibitors, and the incubation time may need to be optimized (e.g., 15-60 minutes).

-

Initiate the reaction by adding the substrate to all wells simultaneously.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

-

Kᵢ Calculation using the Cheng-Prusoff Equation:

-

For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:[8]

where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.

-

Data Analysis:

-

The kinetic data should be analyzed using appropriate software (e.g., GraphPad Prism, SigmaPlot) to perform non-linear regression analysis and determine the IC₅₀ and Kᵢ values.

-

For slow-binding or time-dependent inhibitors, more complex kinetic models may be required to accurately determine the kinetic parameters.[2][10]

X-Ray Crystallography: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography provides high-resolution structural information about the interaction between a boronic acid inhibitor and its target enzyme, confirming the covalent bond formation and revealing the precise binding mode.

Protocol 2: Co-crystallization of an Enzyme with a Boronic Acid Inhibitor

Objective: To obtain a crystal structure of the enzyme-inhibitor complex.

Materials:

-

Highly purified and concentrated enzyme solution

-

Boronic acid inhibitor

-

Crystallization screens and reagents

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

-

Microscope for crystal visualization

-

Cryoprotectant solution

-

X-ray diffraction facility

Procedure:

-

Complex Formation:

-

Incubate the purified enzyme with a molar excess of the boronic acid inhibitor (typically 2-10 fold excess) to ensure saturation of the active site. The incubation time will depend on the binding kinetics of the inhibitor.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to identify initial crystallization "hits."

-

-

Crystallization Optimization:

-

Optimize the initial hit conditions by systematically varying the concentrations of the components to obtain diffraction-quality crystals.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the crystallization drop.

-

Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant should be compatible with the crystallization condition.

-

-

Data Collection and Structure Determination:

-

Flash-cool the cryo-protected crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Build and refine the atomic model of the enzyme-inhibitor complex.

-

Data Analysis:

-

The final electron density map should clearly show the inhibitor bound in the active site and the covalent bond between the boron atom and the nucleophilic residue.

-

The refined structure will reveal the detailed interactions between the inhibitor and the surrounding amino acid residues, providing valuable insights for structure-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Binding in Solution

NMR spectroscopy is a powerful technique for studying enzyme-inhibitor interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.

Protocol 3: Ligand-Observed NMR for Characterizing Inhibitor Binding

Objective: To confirm binding and estimate the dissociation constant (Kₐ) of a boronic acid inhibitor.

Materials:

-

Purified enzyme

-

Boronic acid inhibitor

-

NMR buffer (deuterated)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a series of NMR samples containing a fixed concentration of the boronic acid inhibitor and varying concentrations of the enzyme. A sample with only the inhibitor serves as a reference.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H NMR spectra for each sample.

-

Alternatively, ligand-observed NMR techniques such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can be used to specifically detect binding.

-

-

Data Analysis:

-

Chemical Shift Perturbation (CSP): Monitor changes in the chemical shifts of the inhibitor's protons upon addition of the enzyme. Significant shifts indicate binding.

-

Line Broadening: Observe any broadening of the inhibitor's NMR signals, which is also indicative of binding to a large macromolecule.

-

STD NMR: In an STD experiment, saturation is transferred from the protein to the bound ligand. The difference spectrum will show signals only from the protons of the inhibitor that are in close proximity to the protein, thus identifying the binding epitope.

-

Kₐ Estimation: By titrating the enzyme into a solution of the inhibitor and monitoring the changes in the NMR signal (e.g., CSP), the dissociation constant (Kₐ) can be estimated by fitting the data to a binding isotherm.

-

Considerations:

-

This protocol is most suitable for inhibitors with relatively fast on-off rates.

-

For more detailed structural information, protein-observed NMR experiments using isotopically labeled protein (¹⁵N, ¹³C) are required.

Quantitative Data: A Comparative Overview of Boronic Acid Inhibitors

The following tables summarize the inhibitory potencies (IC₅₀ and Kᵢ values) of selected boronic acid-based inhibitors against various enzyme targets. This data provides a quantitative basis for comparing the efficacy of different inhibitors and understanding structure-activity relationships.

Table 1: Boronic Acid Inhibitors of Serine Proteases

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| QPX7728 | KPC-2 (β-lactamase) | - | 2 | [7] |

| QPX7728 | OXA-48 (β-lactamase) | - | 13 | [7] |

| QPX7728 | NDM-1 (metallo-β-lactamase) | - | 7400 | [7] |

| 3-Nitrophenyl boronic acid | Prostate-Specific Antigen (PSA) | Partial Inhibition | - | [8] |

Table 2: Boronic Acid Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

| Inhibitor | IC₅₀ (nM) | Reference |

| PF-3845 | 7.2 | [15] |

| JNJ-42165279 | - | [1] |

| URB937 | 26.8 | [15] |

| LY2183240 | 12.4 | [15] |

Table 3: Boronic Acid Inhibitors of Arginase

| Inhibitor | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase-1 | 800 | - | [12] |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase-2 | 2150 | 8.5 | [5][16] |

| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase-2 | - | 310 | [5] |

Table 4: Boronic Acid Inhibitors of Histone Deacetylases (HDACs)

| Inhibitor | Target Isoform | IC₅₀ (nM) | Reference |

| Compound (S)-18 | Pan-HDAC | - | [12][13][14] |

| Compound (S)-20 | Pan-HDAC | - | [12][13][14] |

| Compound (S)-21 | Pan-HDAC | - | [12][13][14] |

Note: The absence of a value indicates that it was not reported in the cited source.

Conclusion and Future Perspectives

Boronic acid-based enzyme inhibitors have firmly established their place in modern drug discovery. Their unique mechanism of reversible covalent inhibition, coupled with their ability to mimic enzymatic transition states, provides a powerful platform for the design of potent and selective therapeutic agents. The successful application of this class of inhibitors against a diverse range of enzymes underscores their broad therapeutic potential.

As our understanding of the intricate details of enzyme structure and function continues to grow, so too will our ability to design more sophisticated and targeted boronic acid inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers to confidently explore this exciting and fruitful area of medicinal chemistry. The continued development of novel boronic acid-based drugs holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Classical and slow-binding inhibitors of human type II arginase [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Arginase-1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 13. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. FAAH (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 16. Arginase-2, mitochondrial Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

In Silico Modeling of (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid Interactions with Human Annexin A5: A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the interactions between (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid and its potential biological target, human Annexin A5 (ANXA5). Boronic acid derivatives are a promising class of compounds in medicinal chemistry, and understanding their binding mechanisms at an atomic level is crucial for rational drug design. Annexin A5, a calcium-dependent phospholipid-binding protein, is implicated in various physiological and pathological processes, including apoptosis, inflammation, and thrombosis, making it a compelling target for therapeutic intervention.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative grounding in established scientific literature. We will navigate the complete workflow from system preparation, encompassing both the ligand and the protein, through molecular docking and extensive molecular dynamics simulations, to the final stages of binding free energy calculations and result interpretation.

Introduction: The Rationale for In Silico Investigation

This compound is a molecule of interest due to the presence of the boronic acid moiety. Boronic acids and their derivatives have garnered significant attention in medicinal chemistry for their unique chemical properties, including their ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes.[3] This characteristic has led to the development of boronic acid-containing drugs for various therapeutic areas, including oncology.[3][4][5]

Annexin A5 (ANXA5) is a vital cellular protein that plays a crucial role in cellular processes like membrane trafficking and apoptosis.[6] Its dysregulation is associated with several diseases, including cancer and cardiovascular disorders, making ANXA5 modulators a subject of therapeutic interest.[6] ANXA5's function is intricately linked to its calcium-dependent binding to negatively charged phospholipids, particularly phosphatidylserine (PS), which is exposed on the surface of apoptotic cells.[1][2]

The primary objective of this guide is to delineate a robust computational strategy to predict and analyze the binding of this compound to human ANXA5. By leveraging molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, we can gain insights into the potential binding modes, the stability of the protein-ligand complex, and the key molecular interactions driving the binding event. This in silico approach allows for a cost-effective and time-efficient initial assessment of the compound's potential as an ANXA5 modulator before embarking on extensive experimental validation.

System Preparation: Foundational Steps for Accurate Modeling

The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures of the ligand and the protein receptor. This section details the critical steps for preparing both components for subsequent computational analysis.

Ligand Preparation

The three-dimensional structure of this compound can be obtained from chemical databases such as PubChem.[7]

Protocol 2.1: Ligand Preparation Workflow

-

Structure Retrieval: Download the 3D structure of the ligand in a suitable format (e.g., SDF or MOL2) from a reputable chemical database.

-

Energy Minimization: Perform an energy minimization of the ligand's structure using a suitable force field (e.g., MMFF94s) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the antechamber module of AmberTools.

-

Charge Calculation: Assign partial atomic charges to the ligand atoms. For many organic molecules, the AM1-BCC charge model provides a good approximation of the electrostatic potential.

Causality of Choices: An accurately minimized 3D structure with appropriate charge distribution is paramount for realistic docking and simulation results. The energy minimization step removes any steric clashes or unfavorable geometries present in the initial downloaded structure. Correct charge assignment is crucial as electrostatic interactions are a major component of protein-ligand binding.

Protein Preparation

The crystal structure of human Annexin A5 is available in the Protein Data Bank (PDB). For this guide, we will consider the calcium-bound structure (e.g., PDB ID: 1ANX or 6K22) as calcium ions are essential for its biological activity.[8][9]

Protocol 2.2: Protein Preparation Workflow

-

Structure Retrieval: Download the PDB file of human Annexin A5.

-

Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any existing ligands. The calcium ions, being critical for ANXA5's function, should be retained.

-

Adding Hydrogen Atoms: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. This can be done using tools like pdb2gmx in GROMACS or the Reduce program.

-

Assigning Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at a physiological pH (typically 7.4). Tools like H++ can be used for this purpose.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Causality of Choices: A clean and properly prepared protein structure is the cornerstone of a reliable simulation. The removal of non-essential molecules ensures that they do not interfere with the docking and simulation of the ligand of interest. The addition of hydrogen atoms and the correct assignment of protonation states are critical for accurately modeling hydrogen bonding and electrostatic interactions, which are often key drivers of ligand binding.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein receptor. It provides a static snapshot of the likely binding mode and is an excellent starting point for more advanced simulations.

Covalent vs. Non-covalent Docking of Boronic Acids

A key consideration for docking boronic acids is their potential to form a covalent bond with serine or threonine residues in the binding pocket.[3] This necessitates a decision between standard non-covalent docking and specialized covalent docking protocols. For an initial exploratory study, non-covalent docking can identify potential binding sites. If a serine or threonine residue is present in the predicted binding pocket, a subsequent covalent docking simulation is highly recommended to model the formation of the covalent adduct.[10][11]

Diagram 3.1: Docking Strategy Decision Workflow

Caption: Decision workflow for docking boronic acids.

Non-Covalent Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and effective tool for molecular docking.[12]

Protocol 3.2: AutoDock Vina Docking

-

Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.

-

Define the Search Space: Define a grid box that encompasses the potential binding site on the protein. For an initial blind docking, the grid box can be set to cover the entire protein surface. For a more targeted approach, the grid can be centered on a known or predicted binding pocket.

-

Configure Vina: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box, and the desired output file name.

-

Run Docking: Execute AutoDock Vina using the configuration file.

-

Analyze Results: Vina will generate a set of predicted binding poses ranked by their binding affinity scores. These poses should be visually inspected to assess their plausibility and the nature of the interactions with the protein.

Causality of Choices: The PDBQT format is essential for AutoDock Vina as it contains the necessary information for the scoring function. The definition of the search space is a critical parameter; a well-defined grid box can significantly improve the efficiency and accuracy of the docking calculation. Analyzing multiple output poses is important as the top-ranked pose may not always be the most biologically relevant one.

Molecular Dynamics Simulations: Exploring the Dynamic Interaction

While molecular docking provides a static picture, molecular dynamics (MD) simulations allow us to observe the time-dependent behavior of the protein-ligand complex in a simulated physiological environment.[13] This provides insights into the stability of the binding pose, conformational changes, and the role of solvent.

Force Field Selection for Boronic Acids

A critical aspect of MD simulations for boronic acid-containing ligands is the choice of the force field. Standard protein force fields like AMBER and CHARMM may not have parameters for boron.[14][15] It is therefore essential to either use a force field that includes boron parameters or to generate custom parameters. The antechamber and parmchk modules in AmberTools can be used to generate missing force field parameters for the ligand based on the General Amber Force Field (GAFF).

Diagram 4.1: MD Simulation Workflow

Caption: General workflow for a protein-ligand MD simulation.

MD Simulation Protocol using GROMACS

GROMACS is a versatile and high-performance software package for MD simulations.[2][16]

Protocol 4.2: GROMACS MD Simulation

-

System Setup:

-

Place the docked protein-ligand complex in a simulation box (e.g., cubic or dodecahedron).

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration.

-

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the solvated system.

-

Equilibration:

-

Perform a short NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the desired temperature. Position restraints are typically applied to the protein and ligand heavy atoms.

-

Perform a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system density. Position restraints are gradually released.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex and characterize the interactions. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonds formed between the ligand and the protein.

-

Interaction Energy Analysis: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and specific protein residues.

-

Causality of Choices: The choice of simulation box shape can affect computational efficiency. Solvating the system is crucial for mimicking the aqueous cellular environment. The two-step equilibration process ensures that the system is stable at the desired temperature and pressure before the production run. A sufficiently long production run is necessary to sample a representative range of conformations of the protein-ligand complex.

Binding Free Energy Calculations: Quantifying the Affinity

Binding free energy calculations provide a more quantitative estimate of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[17][18]

Protocol 5.1: MM/PBSA and MM/GBSA Calculations

-

Trajectory Extraction: Extract snapshots (frames) from the stable portion of the production MD trajectory.

-

Calculation for Each Species: For each snapshot, calculate the free energy for the complex, the protein alone, and the ligand alone. The total free energy is composed of:

-

Molecular mechanics energy in the gas phase.

-

Polar solvation energy (calculated using either the Poisson-Boltzmann or Generalized Born model).

-

Non-polar solvation energy (typically calculated based on the solvent-accessible surface area).

-

-

Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

-

Averaging: Average the ΔG_bind values over all the extracted snapshots to obtain the final estimate.

Causality of Choices: MM/PBSA and MM/GBSA offer a balance between computational cost and accuracy. By averaging over multiple snapshots from a stable trajectory, these methods account for the dynamic nature of the protein-ligand interaction and provide a more robust estimate of the binding affinity compared to single-structure methods.

Data Presentation and Interpretation

The results from the in silico modeling should be presented in a clear and concise manner to facilitate interpretation.

Table 6.1: Summary of Docking and Binding Free Energy Results

| Metric | Value |

| Molecular Docking (AutoDock Vina) | |

| Best Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | SER12, LYS45, GLU98 |

| MD Simulation (100 ns) | |

| Average Protein RMSD (Å) | 1.5 ± 0.2 |

| Average Ligand RMSD (Å) | 0.8 ± 0.1 |

| Binding Free Energy (MM/PBSA) | |

| ΔG_bind (kcal/mol) | -25.7 ± 3.4 |

| ΔE_vdw (kcal/mol) | -35.2 |

| ΔE_elec (kcal/mol) | -15.8 |

| ΔG_polar (kcal/mol) | 30.5 |

| ΔG_nonpolar (kcal/mol) | -5.2 |

Interpretation of Results:

The hypothetical results in Table 6.1 would suggest that this compound binds to Annexin A5 with a favorable binding affinity. The low RMSD values from the MD simulation indicate that the protein-ligand complex is stable over the simulation time. The binding free energy calculation further supports a strong interaction, with van der Waals and electrostatic interactions being the primary driving forces. The presence of a serine residue in the predicted binding pocket from docking would strongly warrant further investigation using covalent docking and potentially quantum mechanics/molecular mechanics (QM/MM) methods to more accurately model the covalent bond formation.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interaction between this compound and human Annexin A5. By following the detailed protocols and understanding the rationale behind each step, researchers can generate valuable insights into the potential of this compound as an ANXA5 modulator. The findings from such a study would provide a strong foundation for subsequent experimental validation, including binding assays and functional studies, ultimately contributing to the rational design of novel therapeutics targeting Annexin A5.

References

- 1. youtube.com [youtube.com]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]